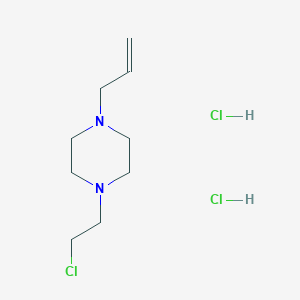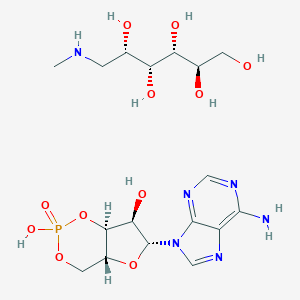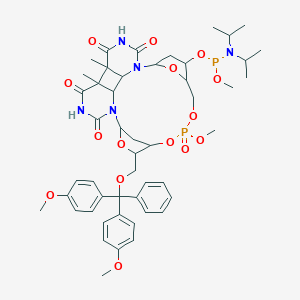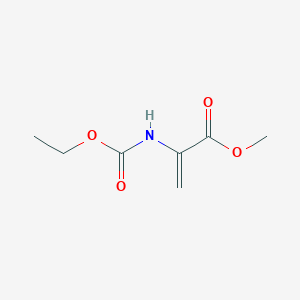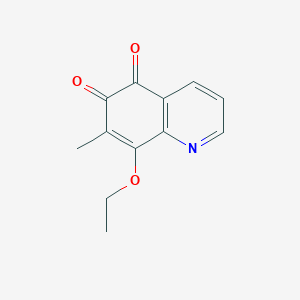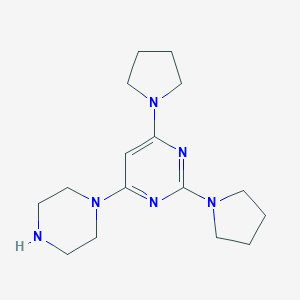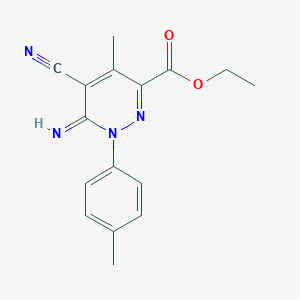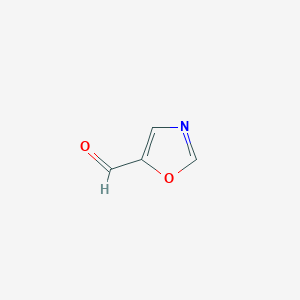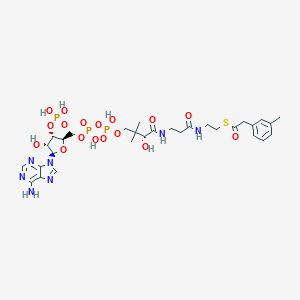
3-Tolylacetyl-coa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La prostaciclina, también conocida como prostaglandina I2, es un miembro de la familia de prostaglandinas de compuestos biológicamente activos. Es un potente vasodilatador e inhibidor de la agregación plaquetaria, desempeñando un papel crucial en la homeostasis cardiovascular. La prostaciclina se biosintetiza a partir del ácido araquidónico a través de enzimas ciclooxigenasas y se libera principalmente por las células endoteliales vasculares de los vasos sanguíneos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La prostaciclina se puede sintetizar a través de varias rutas sintéticas. Un método común implica el uso de enzimas ciclooxigenasas para convertir el ácido araquidónico en prostaglandina G2, que luego se metaboliza aún más a prostaglandina H2. La prostaglandina H2 se convierte posteriormente en prostaciclina mediante la prostaciclina sintasa .
Métodos de producción industrial: La producción industrial de prostaciclina a menudo implica el uso de procesos biotecnológicos para producir las enzimas y sustratos necesarios. Estos procesos se optimizan para garantizar un alto rendimiento y pureza del producto final. La producción generalmente implica pasos de fermentación, extracción y purificación para obtener la prostaciclina en su forma activa .
Análisis De Reacciones Químicas
Tipos de reacciones: La prostaciclina experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y función en el cuerpo.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran la prostaciclina incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones son típicamente suaves para evitar la degradación del compuesto.
Productos principales formados: Los productos principales formados a partir de las reacciones de la prostaciclina incluyen la 6-ceto-prostaglandina F1α, que es un vasodilatador mucho más débil. Este producto se forma a través del metabolismo enzimático de la prostaciclina .
Aplicaciones Científicas De Investigación
La prostaciclina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar la síntesis y la reactividad de las prostaglandinas. En biología, se estudia la prostaciclina por su papel en varios procesos fisiológicos, incluida la vasodilatación y la inhibición de la agregación plaquetaria. En medicina, la prostaciclina se utiliza para tratar afecciones como la hipertensión arterial pulmonar y la aterosclerosis. También se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
La prostaciclina ejerce sus efectos a través de una cascada de señalización paracrina que involucra receptores acoplados a proteínas G en las plaquetas y células endoteliales cercanas. Aumenta los niveles de monofosfato de adenosina cíclico (AMPc) en estas células, lo que lleva a la vasodilatación y la inhibición de la agregación plaquetaria. La prostaciclina también tiene efectos antiinflamatorios y antiproliferativos, lo que la convierte en un agente terapéutico valioso para diversas enfermedades cardiovasculares .
Comparación Con Compuestos Similares
La prostaciclina a menudo se compara con otras prostaglandinas, como la tromboxano A2 y la prostaglandina E2. La tromboxano A2 promueve la agregación plaquetaria y la vasoconstricción, mientras que la prostaglandina E2 tiene efectos proinflamatorios y antiinflamatorios dependiendo del contexto. La combinación única de propiedades vasodilatadoras y antiagregante de la prostaciclina la diferencia de estos otros compuestos .
Lista de compuestos similares:- Tromboxano A2
- Prostaglandina E2
- Prostaglandina D2
- Prostaglandina F2α
Propiedades
Número CAS |
124900-43-2 |
|---|---|
Fórmula molecular |
C30H44N7O17P3S |
Peso molecular |
899.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(3-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-5-4-6-18(11-17)12-21(39)58-10-9-32-20(38)7-8-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-6,11,15-16,19,23-25,29,40-41H,7-10,12-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
Clave InChI |
NKSKBWZEZMJLSI-FUEUKBNZSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES isomérico |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Sinónimos |
3-tolylacetyl-CoA 3-tolylacetyl-coenzyme A coenzyme A, 3-tolylacetyl- m-tolylacetyl-coenzyme A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


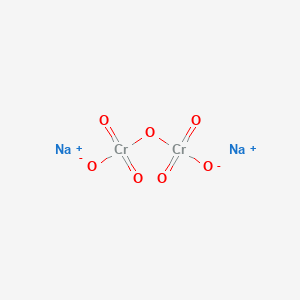
![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)

